molecular formula C10H21NO3 B066928 3-(Boc-amino)-2,2-dimethyl-1-propanol CAS No. 184357-44-6

3-(Boc-amino)-2,2-dimethyl-1-propanol

Cat. No.: B066928
CAS No.: 184357-44-6
M. Wt: 203.28 g/mol
InChI Key: BHIGZYWRVWZUHG-UHFFFAOYSA-N
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Description

Tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate is a versatile compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/molThis compound is widely used in various fields of research and industry due to its unique properties and functional versatility.

Preparation Methods

The synthesis of 3-(Boc-amino)-2,2-dimethyl-1-propanol typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement to ensure the availability of high-purity compounds .

Chemical Reactions Analysis

Tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the modification of the carbamate group or the hydroxyl group .

Scientific Research Applications

Tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate is used in a wide range of scientific research applications. In chemistry, it is employed as a reagent in various synthetic processes. In biology and medicine, it is used in the preparation of isobaric mix solutions for mass spectrometric analysis . Additionally, it has applications in the pharmaceutical industry for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-2,2-dimethyl-1-propanol involves its interaction with specific molecular targets and pathways. As a carbamate, it can form stable complexes with various enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate can be compared with other similar compounds such as tert-Butyl N-(2,3-dihydroxypropyl)carbamate and N-Boc-hydroxylamine . While these compounds share some structural similarities, 3-(Boc-amino)-2,2-dimethyl-1-propanol is unique in its specific functional groups and reactivity, making it particularly useful in certain synthetic and analytical applications.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-6-10(4,5)7-12/h12H,6-7H2,1-5H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIGZYWRVWZUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611754
Record name tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184357-44-6
Record name tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate
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